4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide
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Overview
Description
4-CHLORO-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE is a chemical compound with the molecular formula C14H12ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzamide moiety and a methoxyphenyl piperazine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
4-CHLORO-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- 4-Chloro-N-(4-methoxybenzyl)benzamide
Uniqueness
4-CHLORO-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C19H20ClN3O2S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-chloro-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2S/c1-25-17-5-3-2-4-16(17)22-10-12-23(13-11-22)19(26)21-18(24)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24,26) |
InChI Key |
HKUZNLPZOCYFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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